![molecular formula C17H24Cl2N4O4S2 B2736848 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride CAS No. 1396877-51-2](/img/structure/B2736848.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C17H24Cl2N4O4S2 and its molecular weight is 483.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationships
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigates various heterocycles to improve metabolic stability. This research is crucial for designing more stable and potent inhibitors for cancer therapy and other diseases where PI3K/mTOR pathways play a role. A study by Stec et al. (2011) on benzothiazole analogues exemplifies efforts to enhance drug efficacy and metabolic stability, which is relevant to understanding the potential applications of similar compounds (Stec et al., 2011).
Anticancer Activity
Sulfonamide derivatives, including those with benzothiazole moieties, have been explored for their cytotoxic activity against various cancer cell lines. The synthesis and evaluation of these derivatives reveal potential therapeutic applications in cancer treatment. For example, compounds synthesized by Ghorab et al. (2015) demonstrated potent activity against breast and colon cancer cell lines, showcasing the importance of structural variations in developing new anticancer agents (Ghorab et al., 2015).
Anticonvulsant Properties
Compounds containing benzothiazole and acetamide pharmacophores have been investigated for their anticonvulsant properties. Research into new series of such compounds has led to the identification of promising leads for the development of anticonvulsant drugs. This is exemplified by the work of Amir et al. (2012), who synthesized and screened a series of benzothiazole derivatives, identifying specific morpholino and imidazolyl derivatives as potent anticonvulsant agents (Amir et al., 2012).
Antimicrobial and Antiviral Activities
The synthesis of benzothiazole derivatives with various pharmacophores has also been directed towards evaluating their antimicrobial and antiviral potentials. Studies such as the synthesis and antiviral activity evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides by Chen et al. (2010) contribute to the search for new antimicrobial and antiviral agents. These efforts highlight the versatile applications of benzothiazole and related compounds in combating infectious diseases (Chen et al., 2010).
Enzyme Inhibition
Research into enzyme inhibitors has explored the use of thiazolylsulfonamides and related structures. These compounds have been evaluated for their inhibitory effects on enzymes such as carbonic anhydrases, which are involved in various physiological and pathological processes. The lead development of thiazolylsulfonamides with carbonic anhydrase inhibitory action, as investigated by Carta et al. (2017), underscores the therapeutic potential of these compounds in treating diseases like glaucoma, epilepsy, and certain cancers (Carta et al., 2017).
Propriétés
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4S2.ClH/c1-20(28(2,24)25)12-15(23)22(7-6-21-8-10-26-11-9-21)17-19-16-13(18)4-3-5-14(16)27-17;/h3-5H,6-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODRKCXLRQHVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=CC=C3Cl)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(2-morpholinoethyl)acetamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
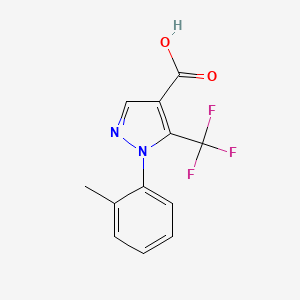
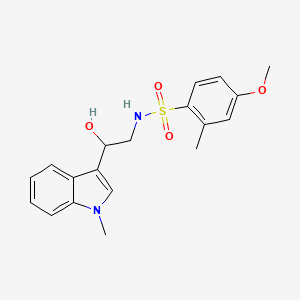
![ethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2736768.png)
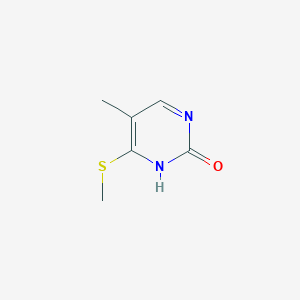
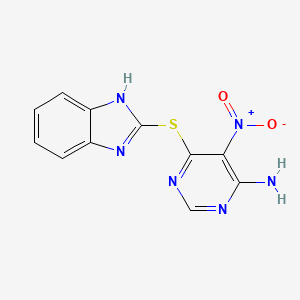

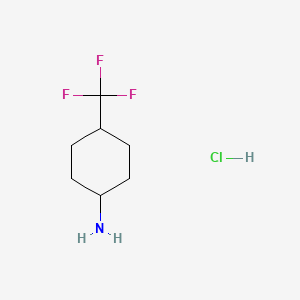
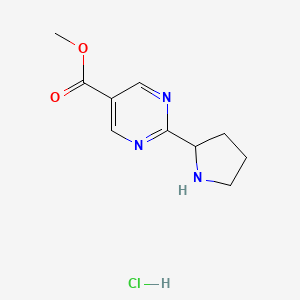
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2736785.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2736786.png)